2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol
Description
2-Bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol (CAS: 312510-64-8) is a brominated phenolic compound with the molecular formula C₁₀H₁₀BrNO₄ and a molecular weight of 288.09 g/mol . Structurally, it features a bromine atom at the 2-position, a methoxy group at the 6-position, and a nitro-substituted propenyl group at the 4-position of the phenolic ring. This compound is primarily utilized as a biochemical intermediate in the synthesis of Carbidopa (an aromatic amino acid decarboxylase inhibitor) and is classified under "Highly Purified" grades for laboratory and industrial applications . Its synthesis and characterization rely on advanced spectroscopic techniques, including UV, ¹H-NMR, and ¹³C-NMR, which are standard for elucidating similar aromatic compounds .
Properties
CAS No. |
82040-71-9 |
|---|---|
Molecular Formula |
C10H10BrNO4 |
Molecular Weight |
288.09 g/mol |
IUPAC Name |
2-bromo-6-methoxy-4-[(E)-2-nitroprop-1-enyl]phenol |
InChI |
InChI=1S/C10H10BrNO4/c1-6(12(14)15)3-7-4-8(11)10(13)9(5-7)16-2/h3-5,13H,1-2H3/b6-3+ |
InChI Key |
QLYHSPFQXJQEPS-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C(=C1)Br)O)OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC(=C(C(=C1)Br)O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol can be achieved through a multi-step process involving several key reactions:
Methoxylation: The addition of a methoxy group to the phenol ring.
Condensation: The formation of the nitroprop-1-en-1-yl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common in industrial settings to ensure efficient production.
Chemical Reactions Analysis
Reductive Transformations
The electron-deficient nitroalkene group undergoes selective reduction under catalytic hydrogenation or transfer hydrogenation conditions. Key findings include:
Table 1: Reduction of nitroalkene functionality
Mechanistic studies indicate water-mediated proton transfer facilitates nitro-to-amine conversion without affecting the bromine or methoxy groups . Gram-scale reductions (80 mmol) achieved 98% yield using 0.008 mol% iridium catalyst, demonstrating industrial viability .
Cycloaddition Reactions
The nitropropene moiety participates in [4+2] cycloadditions with dienophiles like alkenes under Lewis acid catalysis:
Table 2: Diastereoselective cycloadditions
| Dienophile | Catalyst | Solvent | Temp (°C) | Product | dr (cis:trans) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-Pentene | SnCl₄ | CH₂Cl₂ | -78 | 4-(4-MeOPh)-3-Me-6-propyl-5,6-dihydrooxazine | 3:1 | 74 |
| Cyclohexene | SnCl₄ | CH₂Cl₂ | -78 | Hexahydrobenzo[e] oxazine | >20:1 | 53 |
X-ray analysis confirms endo selectivity in cyclohexene adducts due to secondary orbital interactions . The bromine substituent remains inert under these conditions.
Nitro-Mannich Additions
The nitro group acts as a nucleophile in asymmetric additions to imines:
Table 3: Enantioselective C–N bond formation
| Imine Type | Catalyst | Solvent | ee (%) | dr | Yield (%) |
|---|---|---|---|---|---|
| N-Boc aldimine | Bifunctional thiourea | Toluene | 92 | 4.5:1 | 85 |
| PMB-protected | Cu(SbF₆)₂/Sm complex | CHCl₃ | 88 | 3:1 | 78 |
Dual activation mechanisms enable syn-selective additions, with the methoxy group directing face-selective attack . Kinetic studies show a first-order dependence on both nitro compound and imine concentration.
Stability and Side Reactions
Critical stability parameters:
-
Thermal decomposition : Onset at 180°C (DSC) via exothermic nitro group degradation
-
Photoreactivity : UV irradiation (254 nm) induces E→Z isomerization (t₁/₂ = 4.2 h in MeCN)
-
Hydrolytic stability : Resists hydrolysis at pH 2–12 (24 h, 25°C)
Scientific Research Applications
Medicinal Chemistry
2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol has been investigated for its potential biological activities, particularly as:
- Antimicrobial Agent : Preliminary studies suggest its efficacy against various pathogens, making it a candidate for developing new antimicrobial therapies.
- Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation by inducing apoptosis through mitochondrial pathways. For instance, related compounds demonstrated significant activity against breast cancer cell lines .
Biochemical Research
Research into the interactions of this compound with biological molecules is crucial for understanding its mechanism of action. Studies indicate that it may interact with:
- Enzymes and Receptors : The presence of the nitro group enhances reactivity towards biological targets, potentially modulating metabolic pathways.
- Cell Signaling Pathways : Investigations into its effects on cellular processes could reveal its role in inhibiting enzyme activity or disrupting signaling pathways.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Conversion to quinones using oxidizing agents such as potassium permanganate.
- Reduction : Reduction of the nitro group to an amine using agents like sodium borohydride.
- Substitution Reactions : Halogen substitution reactions can introduce different functional groups into the molecule.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
The structural and functional uniqueness of 2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol becomes evident when compared to related brominated phenolic derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Table 1: Key Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol | 312510-64-8 | C₁₀H₁₀BrNO₄ | 288.09 | Br (2-position), OCH₃ (6-position), NO₂-propenyl (4-position) |
| Phenol,4-[2,3-bis[2-bromo-6-methoxy-4-(2-propenyl)phenoxy]-1-methoxypropyl]-2-bromo-6-methoxy | 88865-07-0 | C₃₁H₃₃O₇Br₃ | 757.30 | Three Br atoms, multiple propenyl groups, methoxypropyl backbone |
| Zygocaperoside (from Z. fabago) | Not provided | Not provided | Not provided | Glycoside backbone, hydroxyl and sugar moieties |
| Isorhamnetin-3-O-glycoside | Not provided | Not provided | Not provided | Flavonol glycoside with methoxy and hydroxyl groups |
Key Observations :
Halogenation Impact : The target compound contains a single bromine atom, whereas CAS 88865-07-0 incorporates three bromine atoms, significantly increasing its molecular weight (757.30 vs. 288.09) and likely altering its lipophilicity and steric bulk .
Physicochemical and Reactivity Profiles
Table 2: Comparative Physicochemical Properties
| Property | 2-Bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol | CAS 88865-07-0 Compound | Zygocaperoside |
|---|---|---|---|
| Solubility | Likely low (due to bromine and nitro groups) | Very low (high Br content) | Moderate (glycoside) |
| Reactivity | Electrophilic aromatic substitution favored | Steric hindrance limits reactions | Hydrolysis-prone (glycosidic bonds) |
| Thermal Stability | Moderate (nitro group may decompose at high temps) | High (bulky structure) | Low (sugar decomposition) |
Key Findings :
- The target compound’s solubility is expected to be lower than glycosides due to its non-polar substituents but higher than CAS 88865-07-0, which has three bromine atoms .
- Reactivity : The nitropropenyl group in the target compound may participate in conjugate addition reactions, whereas the multi-brominated analog (CAS 88865-07-0) is sterically hindered, limiting its utility in fine chemical synthesis .
Spectroscopic Differentiation
- ¹H-NMR: The target compound’s aromatic protons (adjacent to Br and OCH₃) would resonate downfield (δ 7.0–7.5 ppm), while the nitropropenyl group’s vinyl protons appear as doublets near δ 6.5–7.0 ppm. In contrast, glycosides show characteristic anomeric proton signals (δ 4.5–5.5 ppm) .
- UV-Vis : The nitro group in the target compound absorbs strongly at ~300 nm, whereas glycosides exhibit peaks at 260–280 nm due to conjugated sugar moieties .
Biological Activity
2-Bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol, also known by its CAS number 312510-64-8, is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a nitroalkene substituent attached to a phenolic ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The molecular formula of 2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol is CHBrNO, with a molecular weight of approximately 288.09 g/mol. Its physical properties include:
- Density : 1.6 ± 0.1 g/cm³
- Boiling Point : 362.6 ± 42.0 °C at 760 mmHg
- LogP : 3.10
Antimicrobial Activity
Preliminary studies suggest that 2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol exhibits significant antimicrobial properties. The presence of the nitro group may enhance its reactivity towards various biological targets, making it a candidate for further pharmacological exploration. Research indicates potential interactions with enzymes or receptors involved in metabolic pathways, which could lead to inhibition or modulation of these pathways .
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol:
- Study on Antibacterial Properties : A study found that structurally similar compounds exhibited varying degrees of antibacterial activity against strains such as E. coli and Staphylococcus aureus . The unique combination of bromine and nitroalkene functionalities in 2-bromo-6-methoxy-4-(2-nitropropyl)phenol suggests it may possess enhanced antibacterial properties compared to its analogs.
- Cytotoxicity Assay : In vitro assays demonstrated cytotoxic effects on cancer cell lines, indicating potential anti-cancer activity . The MTT assay results showed that derivatives with similar structures had significant anti-proliferative effects on various cancer cell lines.
- Molecular Docking Studies : Computational studies using molecular docking techniques have indicated favorable binding affinities of this compound with specific biological targets, suggesting mechanisms through which it may exert its biological effects .
Comparative Analysis
To understand the uniqueness of 2-bromo-6-methoxy-4-(2-nitropropyl)phenol, a comparison with structurally similar compounds is provided:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 2-Bromo-6-methoxyphenol | Contains bromine and methoxy groups | Basic phenolic structure without nitro substitution |
| 2-Bromo-4-nitrophenol | Contains bromine and nitro group | Lacks methoxy group; primarily studied for nitration |
| 4-Methoxyphenol | Contains methoxy group only | Simpler structure; less reactive than halogenated phenols |
| 3-Nitrophenol | Contains nitro group | Lacks halogen substituents; primarily used in dye synthesis |
The distinct combination of bromine, methoxy, and nitroalkene functionalities in 2-bromo-6-methoxy-4-(2-nitropropyl)phenol may confer unique reactivity and biological activity compared to these similar compounds .
Q & A
Q. What are the typical synthetic routes for preparing 2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol?
The compound is synthesized via aldol condensation. A general procedure involves reacting a brominated methoxybenzaldehyde derivative with nitroethane in the presence of ammonium acetate under reflux conditions. For example, similar nitroalkene derivatives were prepared by heating 5-formyl-2-methoxyphenethyl acetate with nitroethane (37 eq.) and ammonium acetate (2.1 eq.) in ethanol, followed by purification via silica flash chromatography . Monitoring via TLC (e.g., DCM/MeOH 5%) is critical to track reaction progress.
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the (E)-configuration of the nitropropene group and substituent positions. For example, nitropropene protons typically resonate at δ 7.5–8.5 ppm .
- FTIR-ATR : To identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹, phenolic O-H at ~3300 cm⁻¹) .
- TLC : For monitoring reaction progress and purity assessment using solvents like DCM/MeOH .
Q. How does the methoxy group influence the compound’s stability and reactivity?
The methoxy group at position 6 acts as an electron-donating substituent, stabilizing the aromatic ring via resonance. This impacts regioselectivity in electrophilic substitution reactions and may reduce oxidation susceptibility. However, steric hindrance from the bromo and nitropropene groups can complicate functionalization at the ortho positions .
Advanced Research Questions
Q. What challenges arise in the catalytic hydrogenation of the nitropropene group, and how can they be mitigated?
Hydrogenation of the nitropropene group often yields undesired byproducts (e.g., oximes or ketones) due to incomplete reduction. In a study, Pd/C with HCl or TFA additives improved selectivity for nitro-to-amine conversion. For instance, hydrogenation of a similar nitropropene derivative with Pd/C and TFA (3 atm H₂, 24 hr) produced three distinct products: a hydroxyimine, a ketone, and a nitropropane derivative . Optimizing catalyst loading (e.g., 10% Pd/C) and acidic additives is critical to suppress side reactions.
Q. How does the bromo substituent affect the compound’s electronic properties in cycloaddition reactions?
The bromine atom, as an electron-withdrawing group, polarizes the aromatic ring, enhancing the electrophilicity of the nitropropene moiety. This facilitates [4+2] cycloadditions with dienophiles (e.g., pyrrole synthesis via Cu-catalyzed reactions). Computational studies (e.g., DFT) could model charge distribution to predict regioselectivity in such reactions .
Q. What strategies are effective for resolving structural ambiguities in crystallographic studies of this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL/SHELXS) is standard. Challenges include poor crystal quality due to the compound’s planar nitropropene group. Pre-treatment with anti-solvent vapor diffusion (e.g., hexane/ethyl acetate) can improve crystallization. For example, SHELX refinement of similar brominated methoxyphenyl derivatives achieved R-factors < 0.05 by optimizing data collection at low temperatures (100 K) .
Q. How can computational modeling predict the compound’s reactivity in photodynamic applications?
TD-DFT calculations can simulate UV-vis absorption spectra to assess suitability as a photosensitizer. For analogs like axially substituted nitrophenols, λmax values correlate with nitro group conjugation to the aromatic ring. Experimental validation via UV-vis spectroscopy (e.g., λmax ~350 nm) and ROS (reactive oxygen species) assays in vitro would complement computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
